molecular formula C12H14N4O4 B10947684 N-(furan-2-ylmethyl)-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

N-(furan-2-ylmethyl)-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10947684
M. Wt: 278.26 g/mol
InChI Key: KBAWCZMIVFOVLR-UHFFFAOYSA-N
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Description

N~1~-(2-FURYLMETHYL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-FURYLMETHYL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Nitration: The methyl group on the pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Amide Formation: The final step involves the reaction of the nitrated pyrazole with 2-furylmethylamine and a suitable coupling agent (e.g., EDCI or DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-FURYLMETHYL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: 2-furylcarboxylic acid derivatives.

    Reduction: Amino-substituted pyrazole derivatives.

    Substitution: Various amide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-FURYLMETHYL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-FURYLMETHYL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE: Lacks the methyl group on the pyrazole ring.

    N~1~-(2-FURYLMETHYL)-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE: Lacks the nitro group on the pyrazole ring.

    N~1~-(2-FURYLMETHYL)-3-(5-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)PROPANAMIDE: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

N~1~-(2-FURYLMETHYL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to the presence of both the furylmethyl and nitro-substituted pyrazole groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H14N4O4

Molecular Weight

278.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(5-methyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C12H14N4O4/c1-9-11(16(18)19)8-14-15(9)5-4-12(17)13-7-10-3-2-6-20-10/h2-3,6,8H,4-5,7H2,1H3,(H,13,17)

InChI Key

KBAWCZMIVFOVLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCC(=O)NCC2=CC=CO2)[N+](=O)[O-]

Origin of Product

United States

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